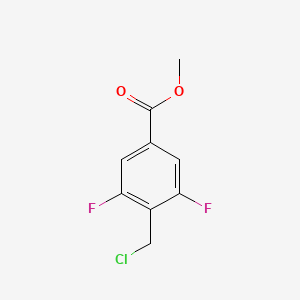

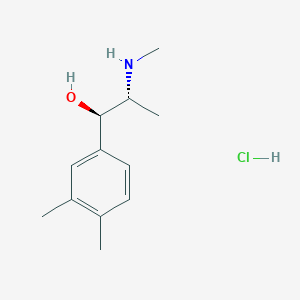

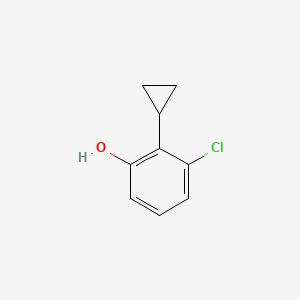

N-(azetidin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(azetidin-3-yl)benzamide” is a chemical compound . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of azetidine derivatives has been described in several studies . For instance, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings was described in one study . The starting compound was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis

The molecular structure of “N-(azetidin-3-yl)benzamide” can be analyzed using various spectroscopic techniques . The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

The chemical reactions involving “N-(azetidin-3-yl)benzamide” can be complex . For example, the synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(azetidin-3-yl)benzamide” can be determined using various techniques . For example, the molecular weight of a similar compound, “N-[2-(azetidin-3-yl)ethyl]-3-methylbenzamide”, is 218.29 g/mol .科学的研究の応用

Antioxidant Activity

Benzamide compounds, including “N-(azetidin-3-yl)benzamide”, have been found to exhibit significant antioxidant activity . They can act as free radical scavengers and metal chelators, helping to prevent oxidative stress in biological systems .

Antibacterial Activity

These compounds have also shown promising antibacterial properties . They have been tested in vitro against both gram-positive and gram-negative bacteria, and some have shown effectiveness comparable to control drugs .

Antimicrobial Activity

In addition to their antibacterial properties, benzamides have also demonstrated antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .

Drug Discovery

Amide compounds, including benzamides, have been used extensively in drug discovery . Their diverse biological activities make them valuable in the search for new therapeutic agents .

Industrial Applications

Amide compounds are also used in various industrial sectors, including the plastic, rubber, and paper industries . Their chemical properties make them useful in a variety of manufacturing processes .

Synthesis of New Compounds

“N-(azetidin-3-yl)benzamide” can be used as a starting point for the synthesis of new compounds . For example, it can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .

作用機序

Target of Action

N-(azetidin-3-yl)benzamide is a complex compound that has been studied for its potential biological activities. Some related compounds, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Another related compound, N-benzimidazol-2yl benzamide, has been studied as an allosteric activator of human glucokinase .

Mode of Action

For example, some azetidine derivatives have been evaluated for their potency as dopaminergic antagonists . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Biochemical Pathways

Related azetidine derivatives have been synthesized and evaluated for their anti-tubercular activity . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Pharmacokinetics

Related azetidine derivatives have been evaluated for their affinity for d2 and d4 receptors .

Result of Action

For example, some azetidine derivatives have shown high antibacterial action .

Action Environment

It is known that the chemical properties of azetidin-2-ones, which are colorless and hydrolytically vulnerable solids, can be influenced by environmental conditions .

特性

IUPAC Name |

N-(azetidin-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10(12-9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYOGWIZRCQGOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[2.5]octan-6-amine hydrochloride](/img/structure/B594168.png)

![4-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594172.png)

![7-Bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B594177.png)